[3-(Dibenzylamino)oxetan-2-yl]methanol
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Overview
Description
(3-(dibenzylamino)oxetan-2-yl)methanol is a chemical compound with the molecular formula C18H21NO2 and a molecular weight of 283.36 g/mol . This compound features an oxetane ring, which is a four-membered cyclic ether, and a dibenzylamino group attached to the oxetane ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(dibenzylamino)oxetan-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization through C-O bond formation. For instance, the reaction of an epoxide with a dibenzylamine derivative under acidic conditions can yield the desired oxetane compound .
Industrial Production Methods
Industrial production of (3-(dibenzylamino)oxetan-2-yl)methanol may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process. The specific details of industrial methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
(3-(dibenzylamino)oxetan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups .
Scientific Research Applications
(3-(dibenzylamino)oxetan-2-yl)methanol has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-(dibenzylamino)oxetan-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The dibenzylamino group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Oxetan-2-ylmethanamine: Similar in structure but lacks the dibenzylamino group, which affects its chemical properties and reactivity.
3-Oxetanemethanol: Lacks the dibenzylamino group, making it less complex and with different reactivity patterns.
Uniqueness
(3-(dibenzylamino)oxetan-2-yl)methanol is unique due to the presence of both the oxetane ring and the dibenzylamino group. This combination imparts distinct chemical properties, making it more versatile in various chemical reactions and applications compared to its simpler counterparts .
Properties
Molecular Formula |
C18H21NO2 |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
[3-(dibenzylamino)oxetan-2-yl]methanol |
InChI |
InChI=1S/C18H21NO2/c20-13-18-17(14-21-18)19(11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10,17-18,20H,11-14H2 |
InChI Key |
SOYKOCDOUIBHOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(O1)CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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